molecular formula C9H12N2O B1519282 3-(2-Aminoethyl)benzamide CAS No. 1118786-88-1

3-(2-Aminoethyl)benzamide

Cat. No. B1519282
M. Wt: 164.2 g/mol
InChI Key: VZPSNHWLRRNYHA-UHFFFAOYSA-N
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Description

“3-(2-Aminoethyl)benzamide” is a chemical compound with the molecular formula C9H12N2O . It has a molecular weight of 164.21 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of benzamide derivatives, such as “3-(2-Aminoethyl)benzamide”, can be achieved through the direct condensation of benzoic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The InChI code for “3-(2-Aminoethyl)benzamide” is 1S/C9H12N2O/c10-5-4-7-2-1-3-8 (6-7)9 (11)12/h1-3,6H,4-5,10H2, (H2,11,12) . This code provides a specific description of the compound’s molecular structure.


Chemical Reactions Analysis

Benzamide compounds, including “3-(2-Aminoethyl)benzamide”, can be synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products obtained from these reactions are purified and analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Physical And Chemical Properties Analysis

“3-(2-Aminoethyl)benzamide” is a powder that is stored at room temperature . It has a molecular weight of 164.21 . Most amides, including “3-(2-Aminoethyl)benzamide”, are solids at room temperature and have high boiling points and melting points .

Scientific Research Applications

Vascular Endothelial Growth Factor Receptor-2 Inhibition

Benzamides have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis. These compounds have shown efficacy in human lung and colon carcinoma models, indicating their potential in cancer therapy (Borzilleri et al., 2006).

Antimicrobial and Antifungal Applications

The synthesis and evaluation of ortho-amino substituted benzamide derivatives have demonstrated significant antimicrobial and antifungal activities. These compounds have been tested against various bacteria and fungi, showing potential as therapeutic agents for infectious diseases (Ammaji et al., 2019).

Renal Ischemia/Reperfusion Injury

3-Aminobenzamide, a derivative of benzamide, has been studied for its protective effect on kidney injury induced by ischemia/reperfusion (I/R). It has shown to decrease oxidative and nitrosative stress, thus reducing renal dysfunction and injury (Oztaş et al., 2009).

Antibacterial Activity

N-(3-Hydroxy-2-pyridyl) benzamides have exhibited antibacterial activity against various bacteria, including Escherichia coli and Staphylococcus aureus. These findings support the potential use of benzamides in developing new antibacterial agents (Mobinikhaledi et al., 2006).

Histone Deacetylase Inhibition

Benzamide derivatives have been explored for their ability to inhibit histone deacetylases (HDACs), a class of enzymes involved in the regulation of gene expression. Such inhibition has implications for cancer therapy, as it can lead to the activation of tumor suppressor genes (Zhou et al., 2008).

Oxidative Coupling in Organic Synthesis

Benzamides containing an 8-aminoquinoline moiety have been used in Ni(II)-catalyzed oxidative coupling reactions. This method has broad scope and high functional group compatibility, making it useful for synthesizing complex organic molecules (Aihara et al., 2014).

Electrochemical Oxidation and Antioxidant Activity

Amino-substituted benzamide derivatives have been studied for their electrochemical oxidation mechanisms, which are crucial for understanding their antioxidant activity. These compounds can act as powerful antioxidants by scavenging free radicals (Jovanović et al., 2020).

Luminescent Properties and Stimuli-responsive Behavior

Pyridyl substituted benzamides have shown aggregation-enhanced emission and multi-stimuli-responsive properties. These features are beneficial for the development of new materials in optoelectronics and sensing applications (Srivastava et al., 2017).

Safety And Hazards

The safety information for “3-(2-Aminoethyl)benzamide” includes several hazard statements, such as H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for “3-(2-Aminoethyl)benzamide” are not mentioned in the search results, benzamides are a significant class of amide compounds that have been widely used in various industries . Therefore, it is likely that research and development efforts will continue to explore the potential applications of “3-(2-Aminoethyl)benzamide” and similar compounds.

properties

IUPAC Name

3-(2-aminoethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-3,6H,4-5,10H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPSNHWLRRNYHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653870
Record name 3-(2-Aminoethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Aminoethyl)benzamide

CAS RN

1118786-88-1
Record name 3-(2-Aminoethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-aminoethyl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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